While the synthesis of 6-(Cyclohexylmethyl)pyrimidin-4-ol is not explicitly described in the provided literature, several papers detail the synthesis of related 6-(cyclohexylmethyl)pyrimidine derivatives. For example, DB-02, a 6-(cyclohexylmethyl)-substituted pyrimidinone HIV-1 reverse transcriptase inhibitor, was synthesized using a series of reactions involving the construction of the pyrimidine ring with a pre-installed cyclohexylmethyl substituent. [] Similarly, other pyrimidine derivatives with various substituents at the 2 and 5 positions were synthesized via multi-step reactions, utilizing readily available starting materials and established synthetic protocols. [, , , ] These methods could potentially be adapted for the synthesis of 6-(Cyclohexylmethyl)pyrimidin-4-ol by choosing appropriate starting materials and reaction conditions.
The molecular structure of 6-(Cyclohexylmethyl)pyrimidin-4-ol can be inferred from related compounds discussed in the provided literature. For instance, the crystal structure of 6-Cyclohexylmethyl-5-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one reveals that the cyclohexane ring adopts a chair conformation, and the angle at the methylene bridge linking the pyrimidine and cyclohexane rings is crucial for its biological activity. [] This structural information, along with data from other substituted pyrimidines, provides valuable insights for understanding the structure-activity relationships and designing new derivatives with improved properties. [, , , ]
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5